molecular formula C12H9Cl2N B13981379 3-Benzyl-2,6-dichloropyridine

3-Benzyl-2,6-dichloropyridine

Katalognummer: B13981379
Molekulargewicht: 238.11 g/mol
InChI-Schlüssel: QONBWWCOWVHQGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2,6-dichloropyridine is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.12 g/mol It is a derivative of pyridine, substituted with benzyl and dichloro groups at the 3rd and 2nd, 6th positions, respectively

Vorbereitungsmethoden

The synthesis of 3-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to form 2,6-dichloropyridine, which can then be further reacted with benzyl chloride under specific conditions to yield the target compound . Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Benzyl-2,6-dichloropyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-2,6-dichloropyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Benzyl-2,6-dichloropyridine involves its interaction with various molecular targets. The benzyl and dichloro groups influence its reactivity and binding properties. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Benzyl-2,6-dichloropyridine can be compared with other chloropyridine derivatives, such as:

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Eigenschaften

Molekularformel

C12H9Cl2N

Molekulargewicht

238.11 g/mol

IUPAC-Name

3-benzyl-2,6-dichloropyridine

InChI

InChI=1S/C12H9Cl2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

QONBWWCOWVHQGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.